N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzodioxane ring fused with a methoxybenzamide moiety, which contributes to its unique chemical properties.
Mechanism of Action
Mode of Action
For instance, they can inhibit or activate the function of their targets, leading to alterations in the cell’s normal functioning .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like SR-01000467101 . These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxane compounds, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antibacterial and antifungal properties, showing moderate to weak inhibition of cholinesterases and lipoxygenase enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide stands out due to its unique methoxybenzamide moiety, which imparts distinct chemical and biological properties. Compared to other benzodioxane derivatives, it exhibits a different spectrum of biological activities and potential therapeutic applications.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and case studies.
The molecular formula for this compound is C21H25N3O4, with a molecular weight of approximately 383.4 g/mol. The compound features a unique structure that includes a benzodioxin moiety and a methoxybenzamide group, contributing to its biological activity.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C21H25N3O4 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | This compound |
InChI Key | CBWXQMQFKHWUCI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several steps typically including the formation of the benzodioxin core followed by the introduction of the methoxybenzamide group. Detailed synthetic routes can be found in literature focusing on similar benzamide derivatives.
Antiproliferative Effects
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating potent activity.
The following table summarizes the IC50 values for related compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-hydroxy derivative | MCF-7 | 1.2 |
Methoxy-substituted derivative | HCT116 | 3.7 |
Benzodioxin analog | Various | 2.2 - 5.3 |
The biological activity of this compound may involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. Studies suggest that compounds with similar structures can inhibit ADP-ribosyltransferase activity, disrupting cellular processes like division and apoptosis.
Case Studies
A notable study explored the effects of methoxybenzamide derivatives on bacterial systems. It was found that these compounds could inhibit cell division in Bacillus subtilis, leading to filamentation and eventual cell lysis. The mechanism was linked to interference with the FtsZ protein involved in cell division:
"The lethal effect of 3-MBA can be suppressed by a mutation in the ftsZ gene of Bacillus subtilis."
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-13-4-2-3-11(9-13)16(18)17-12-5-6-14-15(10-12)21-8-7-20-14/h2-6,9-10H,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBCKSEPHEUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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